6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro-
Overview
Description
6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro- is an organic compound belonging to the purin-6-one family. It is a heterocyclic aromatic compound containing nitrogen and a bromophenyl group. This compound has a wide range of applications in the field of scientific research, due to its unique structure and properties.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Acyclic Nucleoside and Nucleotide Analogs : The compound has been used in the synthesis of N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one, which are acyclic nucleoside and nucleotide analogs, contributing to the field of medicinal chemistry (Janeba et al., 2000).
Study of Tautomerism and Alkylation : It has been used in research studying the tautomerism and alkylation of N-methoxy-9-methyl-9H-purin-6-amines, offering insights into the structural and chemical properties of such compounds (Roggen & Gundersen, 2008).
Biological and Medicinal Applications
Cytotoxicity Against Cancer Cells : Derivatives of the compound have shown cytotoxicity against various cancer cells, indicating its potential application in cancer research (Huang et al., 2009).
Antithyroid Activity : A study revealed its potential antithyroid effects, both in vitro and in vivo, suggesting its use in thyroid-related disorders (Fatima et al., 2011).
Synthesis of Fused Purine Derivatives
Synthesis of Fused Purine Derivatives : The compound has been used in the synthesis of fused 9,10-dihydro-6H-azepino and 9,10-dihydro-6H-[1,3]diazepino purines, which are significant in the study of lipid peroxidation inhibition (Thalassitis et al., 2015).
Impurity Analysis in Drug Synthesis : It has been identified as a minor impurity in the synthesis of acyclovir, a significant antiviral drug, highlighting its relevance in pharmaceutical quality control (Suárez et al., 2012).
Conjugation with Amino Acids
- Purine-Amino Acid Conjugates : Its derivatives have been synthesized as a novel type of stable amino acid-purine conjugates, which are of interest in the fields of biochemistry and medicinal chemistry (Čapek et al., 2005).
Crystallography and Molecular Structure
- Crystallographic Studies : The compound has been studied in crystallographic research, providing insights into the molecular structure and hydrogen bonding schemes of purine derivatives (Mazumder et al., 2001).
properties
IUPAC Name |
2-amino-8-(4-bromophenyl)-1,7-dihydropurin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN5O/c12-6-3-1-5(2-4-6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOXUAVVWHIJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC(=N3)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229968 | |
Record name | 6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro- | |
CAS RN |
79953-09-6 | |
Record name | 6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079953096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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